5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
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Overview
Description
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its unique structure, which includes a morpholine ring and an aldehyde group. This compound is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with morpholine and an appropriate esterifying agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activities. The morpholine ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-hydroxybenzaldehyde: Lacks the morpholine ring and has different reactivity.
2-(2-Morpholinoethoxy)benzaldehyde: Similar structure but without the methyl group on the aromatic ring.
4-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde: Similar structure but with the methyl group in a different position.
Uniqueness
5-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8-9H,4-7,10H2,1H3 |
InChI Key |
ZCNBZTZGTDNNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C=O |
Origin of Product |
United States |
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